1-(Dimethylamino)hexan-3-one

Description

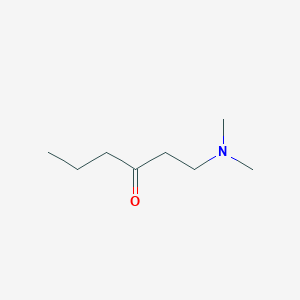

1-(Dimethylamino)hexan-3-one (CAS: 59127-76-3) is a tertiary amine-containing aliphatic ketone with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. Structurally, it features a dimethylamino group (-N(CH₃)₂) at position 1 and a ketone group at position 3 of a six-carbon chain. This compound is characterized by its low hydrogen-bond donor count (0) and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents . It is primarily utilized as a synthetic intermediate in organic chemistry, though its applications are less documented compared to structurally related compounds. Key synonyms include AGN-PC-00LXGS and CTK1D9645, with its InChIKey being XAYZHSYRARODMC-UHFFFAOYSA-N .

Properties

CAS No. |

59127-76-3 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-(dimethylamino)hexan-3-one |

InChI |

InChI=1S/C8H17NO/c1-4-5-8(10)6-7-9(2)3/h4-7H2,1-3H3 |

InChI Key |

XAYZHSYRARODMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Dimethylamino-5-methyl-4,4-diphenylhexan-3-one (Isoamidone)

- Structure : Differs by the addition of two phenyl groups at position 4 and a methyl group at position 5 .

- Molecular Formula: C₂₁H₂₅NO

- Key Properties: Used in pharmaceuticals (e.g., combined with iopydol in Hytrast) due to its opioid receptor affinity . The diphenyl groups enhance lipophilicity and metabolic stability, contrasting with the simpler aliphatic chain of 1-(dimethylamino)hexan-3-one.

2-(Diethylamino)-1-phenyl-hexan-1-one (N,N-Diethyl Hexedrone)

- Structure: Features a phenyl group at the ketone position and a diethylamino (-N(C₂H₅)₂) group at position 2.

- Molecular Formula: C₁₆H₂₅NO

- Key Properties: A stimulant compound identified in seized materials, with higher lipophilicity due to the phenyl group, enhancing blood-brain barrier penetration . The diethylamino group increases steric bulk compared to dimethylamino, altering receptor interactions.

1-[3-(Dimethylamino)phenyl]ethan-1-one

- Structure: An aromatic ketone with a dimethylamino group attached to a phenyl ring.

- Molecular Formula: C₁₀H₁₃NO

- Key Properties: Used in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system, enabling electrophilic substitutions . The aromatic ring provides distinct electronic properties compared to aliphatic this compound.

Isomeric and Stereochemical Variants

2,5-Dimethyl-3-hexanone (CAS 142-30-3)

- Structure : A structural isomer with methyl groups at positions 2 and 5 and a ketone at position 3.

- Molecular Formula : C₈H₁₆O

- Used as a solvent or fragrance intermediate due to its simpler structure.

(S)- and (R)-1-(2,2-Dimethyl-6-methylenecyclohexyl)hexan-3-one

- Structure : Chiral variants with a cyclohexyl substituent and methylene group.

- Molecular Formula : C₁₅H₂₄O

- Key Properties: Exhibits optical activity ([α]²⁴D = ±17–20°), critical for enantioselective synthesis . The cyclohexyl group introduces steric hindrance, contrasting with the linear chain of this compound.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₈H₁₇NO | 143.23 | -N(CH₃)₂ at C1, ketone at C3 | Synthetic intermediate |

| Isoamidone | C₂₁H₂₅NO | 307.43 | -N(CH₃)₂, -C₆H₅ at C4, -CH₃ at C5 | Pharmaceutical opioid agent |

| N,N-Diethyl Hexedrone | C₁₆H₂₅NO | 247.38 | -N(C₂H₅)₂ at C2, -C₆H₅ at C1 | Stimulant (seized material) |

| 2,5-Dimethyl-3-hexanone | C₈H₁₆O | 128.21 | -CH₃ at C2 and C5 | Solvent, fragrance intermediate |

| (S)-Enantiomer of Cyclohexyl Derivative | C₁₅H₂₄O | 220.35 | Cyclohexyl-methylene group | Enantioselective synthesis |

Research Findings and Key Differences

Pharmacological Activity: Isoamidone and N,N-Diethyl Hexedrone exhibit CNS activity due to aromatic/bulky substituents, whereas this compound lacks documented bioactivity .

Synthetic Utility: The cyclohexyl derivative () demonstrates the role of stereochemistry in catalysis, achieving >97% regioisomeric purity via chemo-enzymatic methods . this compound’s simpler structure makes it less versatile in asymmetric synthesis compared to chiral analogues.

Physicochemical Properties: Diethyl Hexedrone’s phenyl group increases logP (lipophilicity) by ~2 units compared to this compound, as predicted by its structure . The dimethylamino group in this compound provides moderate basicity (pKa ~8–9), influencing its solubility in acidic media .

Q & A

Q. What precautions are necessary when handling this compound in solvent-free reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.